3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
CAS No.: 888451-03-4
VCID: VC5299373
Molecular Formula: C24H18ClFN2O5
Molecular Weight: 468.87
* For research use only. Not for human or veterinary use.

Description |
3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure, featuring a benzofuran core and multiple functional groups. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse biological activities and chemical reactivity. It is identified by the CAS number 888451-03-4 and has a molecular formula of C24H18ClFN2O5 . Synthesis and CharacterizationThe synthesis of 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves several key steps that require careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to characterize the synthesized compound. Biological Activities and ApplicationsBenzofuran derivatives, like this compound, are recognized for their diverse biological activities. The presence of halogen and methoxy substituents enhances its reactivity and interaction with biological systems, making it a potential candidate for drug development. The mechanism of action likely involves interactions with specific biological targets such as enzymes or receptors. Research Findings and Potential Applications
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 888451-03-4 | ||||||||
Product Name | 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | ||||||||
Molecular Formula | C24H18ClFN2O5 | ||||||||
Molecular Weight | 468.87 | ||||||||
IUPAC Name | 3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | ||||||||
Standard InChI | InChI=1S/C24H18ClFN2O5/c1-31-18-11-10-13(12-19(18)32-2)27-24(30)22-21(14-6-3-4-9-17(14)33-22)28-23(29)20-15(25)7-5-8-16(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29) | ||||||||
Standard InChIKey | SJINDDNUULPXOX-UHFFFAOYSA-N | ||||||||
SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)OC | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 16818129 | ||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume